molecular formula C12H16N2O3 B6645004 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one

Cat. No.: B6645004
M. Wt: 236.27 g/mol
InChI Key: QNKSCLDZCGVKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is a complex organic compound with a unique structure that combines a piperidine ring with a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position of the piperidine ring can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester.

    Coupling of the Two Moieties: The final step involves coupling the piperidine and pyridinone moieties through a carbonylation reaction, typically using a coupling reagent like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
  • 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-4-one

Uniqueness

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is unique due to its specific combination of a piperidine ring and a pyridinone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(17)6-3-7-14(8-12)11(16)9-4-2-5-10(15)13-9/h2,4-5,17H,3,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKSCLDZCGVKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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